PROTAC eDHFR Degrader-2

Description

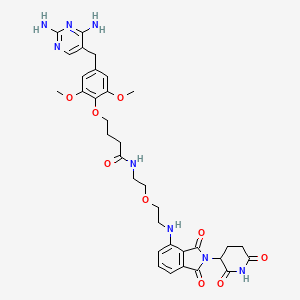

Structure

2D Structure

Properties

Molecular Formula |

C34H40N8O9 |

|---|---|

Molecular Weight |

704.7 g/mol |

IUPAC Name |

4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]butanamide |

InChI |

InChI=1S/C34H40N8O9/c1-48-24-16-19(15-20-18-39-34(36)41-30(20)35)17-25(49-2)29(24)51-12-4-7-26(43)38-11-14-50-13-10-37-22-6-3-5-21-28(22)33(47)42(32(21)46)23-8-9-27(44)40-31(23)45/h3,5-6,16-18,23,37H,4,7-15H2,1-2H3,(H,38,43)(H,40,44,45)(H4,35,36,39,41) |

InChI Key |

NQBVWKJBRSHHCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCCC(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC eDHFR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC eDHFR Degrader-2, a potent degrader targeting Escherichia coli dihydrofolate reductase (eDHFR). This molecule serves as a powerful tool for the targeted degradation of eDHFR-tagged proteins, offering temporal control over protein levels in cellular and in vivo models.

Introduction to PROTAC Technology and eDHFR as a Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]

E. coli dihydrofolate reductase (eDHFR) is a small, stable bacterial enzyme that can be genetically fused to a POI as a "degron tag."[5][6] The antibiotic trimethoprim (TMP) binds to eDHFR with high affinity and specificity.[5] This system allows for the specific degradation of any POI fused to eDHFR using a TMP-based PROTAC.

The Molecular Mechanism of this compound

This compound, also referred to as compound 7b or 7c in some literature, is a bifunctional molecule that links trimethoprim to pomalidomide, a ligand for the E3 ligase Cereblon (CRBN).[5][7][8] The degradation of an eDHFR-tagged POI by this PROTAC follows a catalytic cycle involving several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the eDHFR domain of the fusion protein and the Cereblon E3 ligase, forming a key ternary complex.[5][9][10] The stability and conformation of this complex are critical for efficient degradation.[3][4]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the eDHFR-tagged POI.[11][12] This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][13]

-

PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[2][4]

Below is a diagram illustrating the signaling pathway of this compound.

References

- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untitled Document [arxiv.org]

- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP4320104A1 - Control of protein expression with tmp-protac compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC eDHFR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC eDHFR Degrader-2, also identified as compound 7b in the primary literature, is a potent, synthetic Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of proteins that have been genetically fused with the Escherichia coli dihydrofolate reductase (eDHFR) enzyme. This tool compound offers a powerful method for achieving rapid, selective, and reversible post-translational knockdown of a protein of interest (POI) in both in vitro and in vivo research models. Its mechanism relies on hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the eDHFR-tagged protein.

Core Components and Mechanism of Action

This compound is a heterobifunctional molecule comprising three key components:

-

A Ligand for the Target Protein: Trimethoprim (TMP), a potent and selective inhibitor of bacterial dihydrofolate reductase, serves as the warhead that binds to the eDHFR tag on the protein of interest.

-

A Recruiter for an E3 Ubiquitin Ligase: Pomalidomide, a derivative of thalidomide, is included to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[1]

-

A Flexible Linker: A chemical linker connects the trimethoprim and pomalidomide moieties, providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the eDHFR-tagged protein and the CRBN E3 ligase.

The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome, resulting in a selective reduction of the target protein levels within the cell.

Signaling Pathway Diagram

References

The eDHFR Tag: A Technical Guide to Inducible Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The ability to conditionally control the abundance of specific proteins is a powerful tool in modern biological research and a promising avenue for therapeutic intervention. The Escherichia coli dihydrofolate reductase (eDHFR) destabilizing domain (DD) system offers a robust and tunable method for achieving rapid, reversible, and dose-dependent degradation of a protein of interest (POI). This technical guide provides an in-depth overview of the eDHFR tag, its mechanism of action, experimental protocols, and quantitative performance data to facilitate its application in the laboratory.

Core Principles of the eDHFR Destabilizing Domain

The eDHFR-based protein degradation system operates on a simple yet elegant principle: the fusion of a destabilizing domain to a target protein confers instability to the entire fusion protein, leading to its rapid degradation by the cellular proteasome.[1] This degradation is conditional and can be rescued by the presence of a small, cell-permeable molecule, trimethoprim (TMP).[1]

Mechanism of Action:

-

Fusion Protein Expression: The gene encoding the protein of interest is genetically fused to the sequence of a mutated, destabilized variant of eDHFR.

-

Constitutive Degradation: In the absence of a stabilizing ligand, the eDHFR domain is misfolded, recognized by the cell's ubiquitin-proteasome system, and targeted for degradation. This process is rapid and efficient, leading to low basal levels of the fusion protein.[1][2]

-

Ligand-Induced Stabilization: The antibiotic trimethoprim (TMP) acts as a high-affinity ligand for the eDHFR domain.[1] When present, TMP binds to the eDHFR tag, inducing a conformational change that stabilizes the domain and masks the degradation signals. This stabilization prevents the fusion protein from being targeted by the proteasome, allowing its accumulation and function within the cell.[1][3]

-

Reversibility and Tunability: The system is reversible; removal of TMP from the culture medium leads to the rapid degradation of the fusion protein.[2] Furthermore, the level of protein stabilization is dose-dependent on the concentration of TMP, allowing for fine-tuned control over the steady-state level of the protein of interest.[1][2]

Quantitative Performance of the eDHFR System

The efficiency of the eDHFR system has been demonstrated across various studies, with significant reductions in protein levels upon ligand withdrawal and robust stabilization in its presence. Recent developments have led to improved variants of the eDHFR tag with enhanced performance characteristics.

| Parameter | Value | Context | Reference |

| Depletion of Endogenous Proteins | >90% within 2-4 hours | C-terminal tagging of endogenous human proteins (NELF-A, Xrn2, Dis3) with eDHFR degron using CRISPR/Cas9. | [2] |

| >95% for NELFA-eDHFR and Dis3-eDHFR | After 24 hours of TMP withdrawal. | [2] | |

| 85% for Xrn2-eDHFR | After 24 hours of TMP withdrawal (noted as a minimum value due to weak Western blot signals). | [2] | |

| Basal Level Reduction (Improved Mutant) | 2.9-fold reduction | The "C12" mutant of eDHFR (W74R/T113S/E120D/Q146L) showed significantly lower basal protein levels compared to the conventional eDHFR DD. | [4] |

| PROTAC-Mediated Degradation | Up to 95% of maximum expression | Using TMP-based PROTACs to degrade various eDHFR-tagged proteins. | [5][6] |

| Reversibility | Return to basal levels within 4 hours | For most YFP-eDHFR fusion mutants after TMP removal. | [1] |

| TMP Concentration for Stabilization | As low as 2 ng/µL | Effective regulation of mCherry-eDHFR fusion protein expression. | [3] |

| 10 µM | Commonly used concentration for robust stabilization in cell culture. | [1][2][7] |

Experimental Methodologies

Successful implementation of the eDHFR system requires careful execution of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.

Generation of eDHFR Fusion Constructs

Standard cloning techniques are used to fuse the eDHFR tag to the protein of interest. The tag can be added to either the N- or C-terminus, and the optimal placement should be determined empirically for each protein.

Materials:

-

Expression vector (e.g., pcDNA3.1, pLenti)

-

Gene of interest

-

eDHFR degron sequence (wild-type or improved mutants like C12)

-

Restriction enzymes and T4 DNA ligase, or Gibson Assembly/Gateway cloning reagents

-

Competent E. coli for plasmid amplification

Protocol:

-

Design primers to amplify the gene of interest and the eDHFR tag with appropriate restriction sites or homology arms for the chosen cloning method.

-

Perform PCR amplification of the inserts.

-

Digest the expression vector and PCR products with the chosen restriction enzymes, or prepare the fragments for seamless cloning.

-

Ligate the gene of interest and the eDHFR tag into the expression vector.

-

Transform the ligation product into competent E. coli.

-

Select colonies and verify the correct insertion by restriction digest and Sanger sequencing.

Cell Culture and Transfection

This protocol outlines the transient transfection of mammalian cells. For long-term studies, stable cell line generation via lentiviral transduction or selection is recommended.

Materials:

-

Mammalian cell line (e.g., HEK293T, NIH3T3, CHO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

eDHFR fusion protein expression plasmid

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

-

Trimethoprim (TMP) stock solution (e.g., 10 mM in DMSO)

Protocol:

-

Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

Prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.

-

Add the transfection complexes to the cells and incubate for 24-48 hours.

-

To stabilize the eDHFR-tagged protein, add TMP to the culture medium to the desired final concentration (typically 1-10 µM).

-

To induce degradation, wash the cells with PBS and replace the medium with fresh medium lacking TMP.

Protein Stability Assay and Western Blotting

This protocol is for assessing the degradation kinetics and steady-state levels of the eDHFR-tagged protein.

Materials:

-

Transfected cells expressing the eDHFR fusion protein

-

TMP

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or an epitope tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Time-Course Experiment:

-

To measure degradation rate: Stabilize the protein by incubating cells with TMP (e.g., 10 µM) for 24 hours. Then, wash out the TMP and harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

To measure stabilization rate: Culture cells without TMP for 24 hours to ensure basal degradation. Then, add TMP and harvest cell lysates at different time points.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer and incubate on ice.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for each sample and prepare for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Quantify band intensities to determine the relative protein levels at each time point.

-

Visualizing the eDHFR System: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the eDHFR protein degradation system.

Caption: Mechanism of eDHFR-mediated protein degradation and stabilization.

Caption: Experimental workflow for a protein degradation assay using the eDHFR tag.

Caption: Mechanism of TMP-based PROTACs for eDHFR-tagged protein degradation.

Advanced Applications and Considerations

The versatility of the eDHFR system extends beyond simple protein knockdown in cell culture.

-

In Vivo Studies: The ability of TMP to cross the blood-brain barrier enables the regulation of proteins in the central nervous system of animal models.[1]

-

Endogenous Protein Tagging: Combining the eDHFR tag with CRISPR/Cas9 genome editing allows for the conditional depletion of endogenous proteins, providing a more physiologically relevant system to study protein function.[2]

-

PROTAC Development: The eDHFR tag can serve as a target for Proteolysis-Targeting Chimeras (PROTACs).[5][6] A bifunctional molecule linking TMP to an E3 ligase recruiter can induce the degradation of any protein fused to the eDHFR tag, offering an alternative "drug-off" regulatory system.[5][6]

-

Orthogonal Regulation: The eDHFR/TMP system can be used in conjunction with other destabilizing domain systems, such as the FKBP/Shield1 system, to independently regulate two different proteins in the same cell.[1]

Considerations:

-

Basal Expression: While improved mutants exist, some level of "leaky" expression in the absence of TMP may occur. Careful characterization of basal protein levels is essential.

-

Protein Function: Fusion of the eDHFR tag may affect the function or localization of the protein of interest. Functional assays should be performed to validate the activity of the tagged protein.

-

TMP Effects: While generally considered biologically inert in mammalian cells, high concentrations of TMP or long-term treatment could have off-target effects that should be controlled for.[1]

References

- 1. A general chemical method to regulate protein stability in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectable one-step PCR-mediated integration of a degron for rapid depletion of endogenous human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of an ecDHFR AffiPlasmid for Enhanced Protein Expression and Purification | AffiPLASMID [affiplasmid.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs [ideas.repec.org]

- 7. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Discovery and Development of PROTAC eDHFR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and characterization of PROTAC eDHFR Degrader-2, a potent and selective degrader of Escherichia coli dihydrofolate reductase (eDHFR). This molecule serves as a powerful research tool for the targeted degradation of eDHFR-tagged proteins. All data and protocols are derived from the primary research published in Nature Communications by Etersque JM et al. in 2023.

Introduction to this compound

This compound, also referred to as compound 7b, is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of eDHFR by hijacking the cell's natural protein disposal machinery. The molecule consists of three key components: a ligand that binds to eDHFR (a derivative of trimethoprim), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a chemical linker that connects these two moieties. By simultaneously binding to both eDHFR and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of eDHFR and its subsequent degradation by the proteasome. This technology allows for the conditional and reversible knockdown of any protein of interest that is genetically fused to the eDHFR tag.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 7b) in inducing the degradation of an eDHFR-YFP fusion protein.

| Parameter | Cell Line | Value |

| DC50 | HEK293T | ~10 nM |

| Dmax | HEK293T | >90% |

Table 1: Degradation Efficacy of this compound. DC50 represents the concentration of the degrader required to achieve 50% of the maximum degradation, and Dmax is the maximum percentage of degradation achieved. Data is estimated from dose-response curves presented in Etersque et al., 2023.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the targeted degradation of eDHFR-tagged proteins.

Figure 1: this compound Mechanism of Action. The diagram illustrates the formation of the ternary complex, subsequent ubiquitination of the eDHFR-tagged protein, and its degradation by the proteasome.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Synthesis of this compound (Compound 7b)

The synthesis of trimethoprim-pomalidomide PROTACs, including compound 7b, is a multi-step process. A representative synthetic scheme is outlined below. For detailed reagent quantities and reaction conditions, please refer to the supplementary information of Etersque et al., 2023.

Figure 2: General Synthetic Workflow for TMP-Pomalidomide PROTACs. This diagram shows a simplified workflow for the synthesis of this compound.

Protocol:

-

Synthesis of Linker-Pomalidomide Moiety: Start with a commercially available pomalidomide derivative and attach a linker with a terminal reactive group (e.g., an amine or carboxylic acid). This typically involves standard amide coupling or alkylation reactions.

-

Synthesis of Trimethoprim Moiety: Modify a trimethoprim scaffold to introduce a complementary reactive group for linker attachment.

-

Final Coupling Reaction: Couple the trimethoprim and pomalidomide-linker fragments using an appropriate coupling chemistry (e.g., amide bond formation).

-

Purification: Purify the final product using techniques such as flash chromatography and/or preparative HPLC.

-

Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Cell Culture and Transfection

Cell Lines:

-

HEK293T: Human Embryonic Kidney 293T cells are used for their high transfection efficiency.

-

Jurkat: A human T lymphocyte cell line, often used for immunology-related studies.

Culture Media:

-

HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

Jurkat: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.

Protocol:

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

-

Transfection (for HEK293T):

-

Plate HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mixture containing a plasmid encoding the eDHFR-tagged protein of interest (e.g., eDHFR-YFP) and a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 24-48 hours before starting the degradation experiment.

-

Western Blotting for eDHFR-tagged Protein Degradation

This protocol is used to quantify the extent of degradation of the eDHFR-tagged protein upon treatment with the degrader.

Figure 3: Western Blotting Experimental Workflow. This flowchart outlines the key steps in assessing protein degradation via Western blot.

Protocol:

-

PROTAC Treatment: Treat transfected HEK293T cells with varying concentrations of this compound or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the tag on the fusion protein (e.g., anti-GFP for eDHFR-YFP) and a loading control antibody (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Mass Spectrometry-based Proteomics for Off-Target Analysis

This method is employed to assess the selectivity of the PROTAC degrader across the entire proteome.

Protocol:

-

Sample Preparation:

-

Treat cells (e.g., Jurkat) with this compound or DMSO control.

-

Lyse the cells and quantify the protein concentration as described for Western blotting.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).

-

Search the data against a human protein database to identify and quantify proteins.

-

Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

-

Conclusion

This compound is a well-characterized and highly effective tool for inducing the degradation of eDHFR-tagged proteins. Its high potency and selectivity, as demonstrated by the quantitative data and proteomics analysis, make it a valuable reagent for studying protein function in a cellular context. The detailed protocols provided in this guide should enable researchers to effectively utilize this technology in their own experimental systems.

An In-depth Technical Guide to Trimethoprim-Based PROTACs

This technical guide provides a comprehensive overview of trimethoprim-based Proteolysis Targeting Chimeras (PROTACs), a powerful chemical biology tool for inducing selective protein degradation. This document is intended for researchers, scientists, and drug development professionals interested in the application of this technology for targeted protein knockdown.

Core Concept and Mechanism of Action

Trimethoprim (TMP)-based PROTACs are hetero-bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest (POIs). These PROTACs consist of three key components:

-

A "warhead" that binds to the target protein: In this case, the antibiotic trimethoprim, which has a high affinity for Escherichia coli dihydrofolate reductase (eDHFR).

-

An E3 ligase-recruiting ligand: Commonly, pomalidomide is used, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.

-

A chemical linker: This connects the warhead and the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.

The mechanism of action involves the TMP-based PROTAC simultaneously binding to an eDHFR-tagged POI and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro degradation performance of a series of trimethoprim-pomalidomide PROTACs with varying polyethylene glycol (PEG) linker lengths. The data is derived from dose-response experiments in HEK293T cells expressing eDHFR-YFP, as reported by Etersque et al. (2023). Degradation was assessed by Western blot analysis 24 hours post-treatment.

| PROTAC Compound | Linker Composition | Estimated DC50 (nM) | Estimated Dmax (%) |

| 7a | PEG2 | >1000 | ~20 |

| 7b | PEG3 | ~250 | ~80 |

| 7c | PEG4 | ~50 | >95 |

| 7e | PEG6 | ~500 | ~70 |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are estimated from the densitometry analysis of Western blot data presented in the source publication.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Trimethoprim-Based PROTACs

The following diagram illustrates the key steps in the degradation of an eDHFR-tagged protein of interest (POI) mediated by a trimethoprim-pomalidomide PROTAC.

References

The Role of Cereblon in eDHFR Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic modality and a versatile research tool. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key player in this process is the E3 ubiquitin ligase Cereblon (CRBN), which can be co-opted by small molecules to recognize and mark specific proteins for degradation. This guide provides an in-depth technical overview of the role of Cereblon in the degradation of E. coli dihydrofolate reductase (eDHFR), a widely used reporter and destabilizing domain in chemical biology.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that serve as a bridge between an E3 ligase and a target protein. In the context of eDHFR degradation, PROTACs have been developed that consist of a ligand for eDHFR, such as the antibiotic trimethoprim (TMP), chemically linked to a ligand for Cereblon, such as pomalidomide.[1][2] The formation of a ternary complex between the PROTAC, the eDHFR-tagged protein of interest (POI), and the CRL4-CRBN E3 ligase complex triggers the ubiquitination and subsequent proteasomal degradation of the eDHFR-POI fusion protein.[1][3][4] This system offers a rapid, reversible, and dose-dependent method for controlling the levels of specific proteins in vitro and in vivo.[1][2]

The CRL4-CRBN Signaling Pathway for eDHFR Degradation

The degradation of an eDHFR-tagged protein of interest via a trimethoprim-based PROTAC that recruits Cereblon follows a well-defined signaling cascade. The core of this machinery is the Cullin-4A-RING E3 ubiquitin ligase complex, for which Cereblon serves as the substrate receptor (CRL4CRBN).

The key components of this pathway are:

-

CRL4CRBN E3 Ligase Complex : This multi-subunit complex is composed of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[5][6]

-

E1 Ubiquitin-Activating Enzyme : This enzyme activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme : This enzyme receives the activated ubiquitin from E1.

-

Trimethoprim-Pomalidomide PROTAC : The heterobifunctional molecule that links the eDHFR-POI to CRBN.

-

eDHFR-POI : The target protein of interest fused to the E. coli dihydrofolate reductase domain.

-

Ubiquitin : A small regulatory protein that is attached to the substrate protein.

-

26S Proteasome : A large protein complex that recognizes and degrades polyubiquitinated proteins.

The process unfolds as follows:

-

The trimethoprim-pomalidomide PROTAC simultaneously binds to the eDHFR domain of the fusion protein and to Cereblon.

-

This binding induces the formation of a stable ternary complex, bringing the eDHFR-POI into close proximity with the CRL4CRBN E3 ligase.

-

The E2 ubiquitin-conjugating enzyme, charged with activated ubiquitin, is recruited to the complex.

-

The E3 ligase facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the eDHFR-POI.

-

This process is repeated, leading to the formation of a polyubiquitin chain on the target protein.

-

The polyubiquitinated eDHFR-POI is then recognized by the 26S proteasome.

-

The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.

Caption: Signaling pathway of CRBN-mediated eDHFR-POI degradation.

Quantitative Data on eDHFR Degradation

The efficiency of PROTAC-mediated protein degradation is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation efficiency of a potent trimethoprim-pomalidomide PROTAC, designated as compound 7c in a key study, on an eDHFR-YFP fusion protein in different cell lines.[7]

| Cell Line | PROTAC | Time (h) | DC50 (nM) | Dmax (%) |

| JURKAT-eDHFR-YFP | 7c | 24 | 10 | >95 |

| HEK293T-eDHFR-YFP | 7c | 24 | 25 | >95 |

Data are derived from studies on trimethoprim-based PROTACs.[7] Dmax represents the percentage of protein degradation at the optimal PROTAC concentration.

Experimental Protocols

Cellular Degradation Assay via Flow Cytometry

This protocol is used to quantify the degradation of an eDHFR-YFP fusion protein in response to a trimethoprim-based PROTAC.

Materials:

-

JURKAT or HEK2993T cells stably expressing eDHFR-YFP.

-

Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

-

Trimethoprim-pomalidomide PROTAC stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Seed JURKAT-eDHFR-YFP or HEK293T-eDHFR-YFP cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

-

Prepare serial dilutions of the trimethoprim-pomalidomide PROTAC in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Add the PROTAC dilutions or vehicle control to the cells and incubate for the desired time points (e.g., 4, 8, 24 hours) at 37°C and 5% CO2.

-

After incubation, harvest the cells by centrifugation (for suspension cells like JURKAT) or trypsinization (for adherent cells like HEK293T).

-

Wash the cells once with cold PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the YFP fluorescence of the cell population using a flow cytometer.

-

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of YFP.

-

Normalize the MFI of the PROTAC-treated samples to the MFI of the vehicle-treated control to determine the percentage of remaining eDHFR-YFP.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay is designed to demonstrate the ubiquitination of the eDHFR protein in a cell-free system reconstituted with the necessary components of the ubiquitination cascade.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme.

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRL4CRBN E3 ligase complex.

-

Recombinant eDHFR-tagged protein.

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Trimethoprim-pomalidomide PROTAC.

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-eDHFR antibody and anti-ubiquitin antibody.

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

200 nM CRL4CRBN complex

-

1 µM eDHFR-tagged protein

-

5 µM ubiquitin

-

2 mM ATP

-

Varying concentrations of the trimethoprim-pomalidomide PROTAC or vehicle control (DMSO).

-

Ubiquitination reaction buffer to the final volume.

-

-

Include negative controls, such as reactions lacking E1, E3, ATP, or the PROTAC.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis.

-

Probe the membrane with an anti-eDHFR antibody to detect the unmodified eDHFR and higher molecular weight ubiquitinated species.

-

Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins in the reaction. A ladder of bands above the molecular weight of the unmodified eDHFR-POI indicates successful ubiquitination.

Visualizations

Caption: Experimental workflow for characterizing eDHFR degradation.

References

- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The eDHFR-Tag System: A Technical Guide to Induced Protein Degradation with PROTAC eDHFR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to selectively eliminate a target protein within a cellular context is a powerful tool for understanding its function and for developing novel therapeutic strategies. The PROTAC (Proteolysis-Targeting Chimera) technology has emerged as a revolutionary approach to achieve this by hijacking the cell's own ubiquitin-proteasome system. This technical guide provides an in-depth overview of a specific application of this technology: the use of PROTAC eDHFR Degrader-2 to induce the degradation of any protein of interest (POI) that has been genetically fused with an E. coli dihydrofolate reductase (eDHFR) tag.

This system offers a versatile "degron" approach, where the eDHFR tag serves as a handle for the PROTAC, enabling the targeted degradation of the entire fusion protein. This guide will detail the mechanism of action, quantitative performance data, key experimental protocols, and a visual workflow for researchers looking to implement this technology.

Core Principle: The eDHFR-Tag Degradation Platform

The system is built on a heterobifunctional molecule, this compound (also reported in the literature as compound 7b). This molecule is engineered with two key binding moieties connected by a linker:

-

A Trimethoprim (TMP) moiety: This component has a high affinity and specificity for E. coli dihydrofolate reductase (eDHFR), acting as the "warhead" that binds to the tagged protein of interest.

-

A Pomalidomide moiety: This ligand recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery responsible for tagging proteins for destruction.

By simultaneously binding to the eDHFR-tagged protein and the CRBN E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the eDHFR-tagged protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] The target protein scope is therefore not limited to a specific endogenous protein but extends to any protein that can be genetically fused to the eDHFR tag.

Signaling Pathway: Mechanism of Action

Quantitative Data Presentation

The efficacy of PROTAC-mediated degradation is typically quantified by two key metrics:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

The following table summarizes the degradation performance of TMP-based PROTACs on an eDHFR-Yellow Fluorescent Protein (YFP) fusion protein expressed in HEK293T cells, as determined by Western Blot analysis after a 24-hour incubation period.[3]

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| This compound (7b) | eDHFR-YFP | HEK293T | ~100-1000 | >90% |

| Compound 7c | eDHFR-YFP | HEK293T | <10 | >95% |

| Compound 7a | eDHFR-YFP | HEK293T | >1000 | <50% |

| Compound 7e | eDHFR-YFP | HEK293T | ~1000 | ~75% |

Note: Compound 7c demonstrates significantly higher potency and efficacy compared to this compound (7b).[1][3] The system has also been shown to effectively degrade other eDHFR-tagged proteins, including Lck, CD122, and RUNX1, with near-complete degradation at concentrations of 100 nM of compound 7c.[3]

Experimental Protocols

Implementing the eDHFR-tag degradation system involves three main stages: generation of a stable cell line expressing the tagged protein, treatment with the PROTAC degrader, and analysis of protein knockdown.

Generation of eDHFR-Tagged Protein Expressing Cell Lines

A stable cell line expressing the POI fused to the eDHFR tag is essential for reproducible degradation experiments. Lentiviral transduction is a common and effective method.

Materials:

-

Lentiviral transfer plasmid containing the POI-eDHFR fusion construct.

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).

-

HEK293T cells for virus production.

-

Target cell line for transduction.

-

Transfection reagent (e.g., Lipofectamine, FuGENE).

-

Polybrene or other transduction enhancement reagent.

-

Complete growth medium.

Protocol:

-

Plasmid Construction: Clone the gene for the protein of interest (POI) in-frame with the eDHFR tag in a lentiviral expression vector. A C-terminal tag is often used (POI-eDHFR). Including a FLAG or other small epitope tag can facilitate detection.[3]

-

Lentivirus Production:

-

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the HEK293T cells with the POI-eDHFR transfer plasmid and the packaging/envelope plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be concentrated by ultracentrifugation if necessary.

-

-

Cell Line Transduction:

-

Plate the target cells to be approximately 50-70% confluent on the day of transduction.[4][5]

-

Remove the growth medium and add the viral supernatant to the cells. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency (note: check for cell sensitivity to polybrene beforehand).[4]

-

Incubate the cells with the virus for 18-24 hours.

-

Replace the virus-containing medium with fresh complete growth medium.

-

-

Selection and Expansion:

-

After 48-72 hours, begin selection with an appropriate antibiotic (if the vector contains a resistance marker, e.g., puromycin) to generate a stable, polyclonal population.

-

Alternatively, single-cell sort fluorescently tagged fusion proteins (e.g., POI-eDHFR-YFP) to establish clonal lines.

-

Expand the stable cell line and verify the expression of the full-length fusion protein via Western Blot.

-

PROTAC Treatment and Cell Lysis

Materials:

-

Stable cell line expressing POI-eDHFR.

-

This compound (or other TMP-based PROTAC) dissolved in DMSO.

-

Complete growth medium.

-

RIPA or similar lysis buffer.

-

Protease and phosphatase inhibitor cocktails.

Protocol:

-

Cell Plating: Plate the stable cells at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of harvest.

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

-

Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C.[3]

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.

-

Western Blot Analysis for Protein Degradation

Materials:

-

Protein lysate from treated and control cells.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the POI, the eDHFR tag, or an epitope tag (e.g., anti-FLAG, anti-GFP for YFP fusions).

-

Primary antibody for a loading control (e.g., anti-GAPDH, anti-COX IV, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Sample Preparation: Mix the protein lysate with Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of total protein per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow for a typical experiment using the eDHFR-tag degradation system.

References

- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ProteomeXchange Dataset PXD045052 [proteomecentral.proteomexchange.org]

- 3. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

chemical structure of PROTAC eDHFR Degrader-2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of PROTAC eDHFR Degrader-2, also known as compound 7b, a chemical tool designed for the targeted degradation of proteins tagged with Escherichia coli dihydrofolate reductase (eDHFR). This degrader enables researchers to achieve rapid, reversible, and specific post-translational knockdown of proteins of interest (POIs) in a controlled manner, making it a valuable asset for studying protein function.

Core Concepts and Chemical Structure

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). It is comprised of three key components:

-

A ligand for the target protein: In this case, the molecule is trimethoprim, which specifically binds to the bacterial enzyme eDHFR. This component does not target an endogenous human protein but rather an exogenous tag that must be genetically fused to a protein of interest.

-

A ligand for an E3 ubiquitin ligase: The degrader incorporates a derivative of pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A chemical linker: A flexible linker connects the trimethoprim and pomalidomide moieties, enabling the formation of a stable ternary complex between the eDHFR-tagged protein and the CRBN E3 ligase.

This induced proximity triggers the ubiquitination of the eDHFR-tagged protein, marking it for degradation by the 26S proteasome.

Chemical Structure and Properties

The definitive chemical structure of this compound is provided below.

| Property | Value |

| Compound Name | This compound (Compound 7b) |

| Molecular Formula | C₃₄H₄₀N₈O₉ |

| Molecular Weight | 704.73 g/mol |

| CAS Number | 2849442-91-5 |

| Canonical SMILES | COC1=CC(=CC(=C1OCCCC(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N[1] |

Quantitative Performance Data

The primary research describing this system focuses on a series of related compounds. While this compound is identified as compound 7b, detailed quantitative degradation data was prominently reported for a closely related analogue, compound 7c . Compound 7c was shown to be a highly effective degrader of eDHFR-tagged proteins.[2][3] The data presented below is for this potent analogue, which demonstrates the capabilities of this degrader scaffold.

| Parameter | Description | Value | Cell Line | Target Protein | Reference |

| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >95% | HEK293T, T cells | eDHFR-YFP | Etersque JM et al. Nat Commun. 2023 Nov 3;14(1):7071.[3] |

| DC₅₀ | The concentration of the degrader required to induce 50% of Dₘₐₓ. | Not Reported | HEK293T, T cells | eDHFR-YFP | Etersque JM et al. Nat Commun. 2023 Nov 3;14(1):7071. |

Note: Specific DC₅₀ values for compound 7b or 7c are not detailed in the primary publication's abstract. The reported data emphasizes the high efficacy (Dₘₐₓ) at a concentration of 100 nM for compound 7c.[3][4]

Mechanism of Action: Signaling Pathway

The mechanism of action for this compound follows the canonical PROTAC pathway. The degrader acts as a molecular bridge, inducing the formation of a ternary complex between the target protein (an eDHFR-fusion protein) and the CRBN E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.

Experimental Protocols

The following are representative protocols for key experiments involved in characterizing the activity of this compound.

Cell Culture and Transfection

This protocol describes the general procedure for maintaining and transfecting mammalian cells to express an eDHFR-tagged protein of interest.

-

Cell Maintenance:

-

Culture HEK293T cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

Transfection:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Prepare the transfection mixture: For each well, dilute plasmid DNA encoding the eDHFR-tagged protein of interest into a serum-free medium.

-

Add a suitable transfection reagent (e.g., FuGene HD or Lipofectamine) to the diluted DNA, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

Add the transfection complex dropwise to the cells.

-

Incubate for 24-48 hours to allow for protein expression before commencing degrader treatment.

-

Western Blotting for Degradation Analysis

This protocol is used to quantify the extent of protein degradation following treatment with the PROTAC.

-

Cell Lysis:

-

After treating the transfected cells with various concentrations of this compound for the desired time (e.g., 24 hours), wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples with lysis buffer and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Include a protein ladder.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (or the eDHFR tag) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band to determine the relative protein abundance.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

References

Biophysical Properties of PROTAC eDHFR Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) eDHFR Degrader-2, also identified as compound 7b in scientific literature, is a heterobifunctional molecule designed to induce the targeted degradation of proteins tagged with E. coli dihydrofolate reductase (eDHFR).[1] This degrader exemplifies the growing field of targeted protein degradation, which offers a powerful alternative to traditional small-molecule inhibition by eliminating the entire target protein from the cellular environment.[1]

PROTAC eDHFR Degrader-2 is composed of three key components: a ligand that binds to the target protein (eDHFR-tagged protein of interest), a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it utilizes trimethoprim (TMP) as the warhead to engage eDHFR and pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[1] The formation of a ternary complex between the eDHFR-tagged protein, the PROTAC, and Cereblon facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

This technical guide provides an in-depth overview of the biophysical properties of this compound, including detailed experimental protocols for its characterization and visualization of its mechanism of action. While specific quantitative biophysical data for this particular degrader is not publicly available, this guide presents representative data and methodologies commonly employed in the characterization of PROTACs.

Data Presentation: Biophysical Parameters

The following tables summarize the key biophysical parameters that are typically measured to characterize the interactions of a PROTAC like eDHFR Degrader-2. The values presented are illustrative and serve as a guide for the expected ranges and types of data obtained from the experimental protocols described below.

Table 1: Binary and Ternary Complex Binding Affinities

| Interaction | Technique | Dissociation Constant (Kd) | Notes |

| This compound <=> eDHFR | SPR / ITC | Illustrative: 100 nM | Represents the binding affinity of the PROTAC's warhead (trimethoprim) to the target protein. |

| This compound <=> Cereblon (CRBN) | SPR / ITC | Illustrative: 500 nM | Represents the binding affinity of the PROTAC's E3 ligase ligand (pomalidomide) to the E3 ligase. |

| eDHFR <=> PROTAC <=> CRBN (Ternary Complex) | SPR / ITC | Illustrative: 20 nM | Represents the overall binding affinity of the ternary complex. A lower Kd compared to binary affinities indicates positive cooperativity. |

Table 2: Kinetic and Thermodynamic Parameters of Ternary Complex Formation

| Parameter | Technique | Value | Notes |

| Association Rate (kon) | SPR | Illustrative: 1 x 105 M-1s-1 | The rate at which the ternary complex forms. |

| Dissociation Rate (koff) | SPR | Illustrative: 2 x 10-3 s-1 | The rate at which the ternary complex dissociates. A slower off-rate is generally desirable for efficient degradation. |

| Enthalpy Change (ΔH) | ITC | Illustrative: -10 kcal/mol | The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. |

| Entropy Change (TΔS) | ITC | Illustrative: -2 kcal/mol | The change in disorder upon binding, reflecting contributions from conformational changes and solvent reorganization. |

| Cooperativity (α) | SPR / ITC | Illustrative: 5 | A measure of the synergy in binding. α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. |

Table 3: Thermal Stability Shifts

| Protein | Ligand | ΔTm (°C) | Notes |

| eDHFR | This compound | Illustrative: +5 | A positive shift in the melting temperature (Tm) of the target protein upon PROTAC binding indicates target engagement and stabilization. |

| Cereblon (CRBN) | This compound | Illustrative: +3 | A positive shift in the melting temperature (Tm) of the E3 ligase upon PROTAC binding indicates engagement of the E3 ligase. |

| eDHFR + CRBN | This compound | Illustrative: +8 | A larger thermal shift in the presence of both proteins and the PROTAC can indicate the formation and stabilization of the ternary complex. |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC-induced protein degradation pathway. The degrader acts as a molecular bridge to bring the eDHFR-tagged target protein and the E3 ubiquitin ligase Cereblon into close proximity. This proximity-induced interaction facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for key biophysical experiments are provided below. These protocols are generalized for PROTAC characterization and can be adapted for this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[2][3][4][5][6]

Experimental Workflow:

Caption: Workflow for SPR-based analysis of PROTAC interactions.

Protocol:

-

Protein Preparation:

-

Express and purify recombinant eDHFR and the Cereblon E3 ligase complex (with a biotinylation tag, e.g., AviTag, for immobilization).

-

Ensure proteins are of high purity (>95%) and in a suitable buffer (e.g., HBS-EP+).

-

-

Immobilization:

-

Equilibrate a streptavidin-coated sensor chip with running buffer.

-

Inject the biotinylated Cereblon complex over the sensor surface to achieve the desired immobilization level (e.g., 200-500 RU).

-

-

Binary Binding Analysis:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the PROTAC solutions over the immobilized Cereblon surface, followed by a dissociation phase with running buffer.

-

Regenerate the surface if necessary.

-

Repeat the process for the interaction between the PROTAC and eDHFR (by immobilizing eDHFR).

-

-

Ternary Complex Analysis:

-

Prepare a constant, saturating concentration of eDHFR mixed with a dilution series of the PROTAC.

-

Inject these mixtures over the immobilized Cereblon surface.

-

Monitor the binding and dissociation phases.

-

-

Data Analysis:

-

Reference subtract the sensorgrams from a control flow cell.

-

Fit the kinetic data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine kon, koff, and Kd.

-

Calculate the cooperativity factor (α) by dividing the Kd of the binary PROTAC-CRBN interaction by the Kd of the ternary complex formation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.[2][7][8]

Experimental Workflow:

Caption: Workflow for ITC-based analysis of PROTAC interactions.

Protocol:

-

Sample Preparation:

-

Dialyze purified eDHFR and Cereblon into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Dissolve this compound in the final dialysis buffer.

-

Degas all solutions before use.

-

-

Binary Titrations:

-

Load the protein (e.g., eDHFR at 10-20 µM) into the sample cell of the calorimeter.

-

Load the PROTAC (at 100-200 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the PROTAC into the protein solution while monitoring the heat change.

-

Perform control titrations (e.g., PROTAC into buffer) to determine the heat of dilution.

-

-

Ternary Complex Titrations:

-

To measure the binding of eDHFR to the pre-formed PROTAC-Cereblon complex, saturate Cereblon (e.g., 20 µM) with the PROTAC (e.g., 40 µM) in the sample cell.

-

Titrate eDHFR from the syringe.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat pulses to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.

-

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding, indicating target engagement and stabilization.[8][9][10][11][12]

Experimental Workflow:

Caption: Workflow for Thermal Shift Assay of PROTAC interactions.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the target protein (eDHFR or Cereblon) at a final concentration of 2-5 µM in a suitable buffer.

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the recommended working concentration.

-

Prepare a dilution series of this compound.

-

-

Assay Setup:

-

In a 96-well PCR plate, combine the protein solution, the dye, and either the PROTAC or vehicle control.

-

Include a no-protein control to assess background fluorescence.

-

Seal the plate.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute.

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Fit the data to a Boltzmann equation or determine the first derivative of the curve to identify the melting temperature (Tm), which is the temperature at the midpoint of the unfolding transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with the PROTAC.

-

Conclusion

The biophysical characterization of this compound is crucial for understanding its mechanism of action and for the rational design of more effective degraders. The techniques of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Thermal Shift Assay provide a comprehensive toolkit for elucidating the binding affinities, kinetics, thermodynamics, and target engagement of this and other PROTAC molecules. While specific quantitative data for this compound is not yet in the public domain, the methodologies and representative data presented in this guide offer a robust framework for its scientific evaluation. Such studies are essential for advancing the field of targeted protein degradation and developing novel therapeutics.

References

- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axxam.com [axxam.com]

- 10. proteos.com [proteos.com]

- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC eDHFR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC eDHFR Degrader-2 (also known as compound 7b) is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of proteins tagged with Escherichia coli dihydrofolate reductase (eDHFR). This system offers a powerful chemical biology tool for the rapid and reversible knockdown of a protein of interest (POI) at the post-translational level, enabling the study of protein function with high temporal resolution.

The degrader operates by hijacking the cell's ubiquitin-proteasome system. It consists of a ligand for eDHFR (trimethoprim) joined by a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (pomalidomide). This tripartite complex formation—eDHFR-tagged POI, this compound, and CRBN—triggers the polyubiquitination of the fusion protein, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation approach allows for precise control over the cellular levels of a specific protein, making it an invaluable tool for target validation and functional genomics.

Data Presentation

The efficacy of this compound has been demonstrated in various cell lines. The following tables summarize the quantitative data for the degradation of an eDHFR-Yellow Fluorescent Protein (YFP) fusion protein in HEK293T cells.

Table 1: Dose-Dependent Degradation of eDHFR-YFP in HEK293T Cells

| Concentration of this compound (nM) | Mean Degradation (%) at 24 hours |

| 1 | ~10% |

| 10 | ~50% |

| 100 | ~85% |

| 1000 | >90% |

Data are estimated from densitometry analysis of Western blots from Etersque JM et al., Nat Commun, 2023.[3]

Table 2: Key Performance Parameters of this compound

| Parameter | Value | Cell Line |

| DC50 | ~10-20 nM | HEK293T |

| Dmax | >90% | HEK293T |

| Time to Max Degradation | 24 hours | HEK293T |

DC50 is the concentration required to achieve 50% of maximum degradation. Dmax is the maximum observed degradation.

Experimental Protocols

Herein are detailed protocols for the use of this compound in cell culture for the targeted degradation of an eDHFR-tagged protein of interest.

Protocol 1: General Cell Culture and Transfection for eDHFR Fusion Protein Expression

-

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Plasmid Construction: Clone your protein of interest (POI) in frame with the eDHFR tag in a suitable mammalian expression vector. The eDHFR tag can be fused to either the N- or C-terminus of the POI.

-

Transfection:

-

Seed 2.5 x 105 HEK293T cells per well in a 12-well plate 24 hours prior to transfection.

-

On the day of transfection, transfect the cells with the POI-eDHFR expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the fusion protein for 24-48 hours post-transfection before commencing the degradation experiment.

-

Protocol 2: Preparation and Application of this compound

-

Stock Solution Preparation:

-

This compound is a solid. Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).

-

Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the degrader.

-

-

Treatment of Cells:

-

Aspirate the old medium from the cells expressing the POI-eDHFR fusion protein.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A 24-hour incubation is recommended for maximal degradation.

-

Protocol 3: Western Blot Analysis of POI-eDHFR Degradation

-

Cell Lysis:

-

After the incubation period, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Incubate on ice for 15-20 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to your POI or the eDHFR tag overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Include a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the percentage of degradation relative to the vehicle-treated control.

-

Mandatory Visualizations

Caption: Mechanism of Action of this compound.

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols: PROTAC eDHFR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC eDHFR Degrader-2, also identified as compound 7b, is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to target the Escherichia coli dihydrofolate reductase (eDHFR) for degradation.[1][2][3] This molecule consists of a ligand that binds to eDHFR, trimethoprim (TMP), linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pomalidomide.[4] This dual-binding capability allows for the recruitment of the cellular ubiquitin-proteasome system to selectively degrade proteins that have been genetically tagged with eDHFR. The ability to control the levels of eDHFR-tagged proteins makes this compound a valuable tool for studying protein function in a temporally controlled manner, both in vitro and in vivo.[4]

Mechanism of Action

The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation. The molecule facilitates the formation of a ternary complex between the eDHFR-tagged protein of interest (POI) and the E3 ubiquitin ligase Cereblon. This proximity induces the E3 ligase to polyubiquitinate the eDHFR-tagged protein. The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]

Caption: Mechanism of Action for this compound.

Quantitative Data

The degradation efficiency of this compound has been quantified in various cell lines. The key parameters are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

| Cell Line | Target Protein | PROTAC Compound | DC50 | Dmax | Time Point | Reference |

| HEK293T | eDHFR-YFP | eDHFR Degrader-2 (7b) | Not explicitly stated for 7b alone | >95% (for 7c) | 24 hours | [4] |

| Jurkat | eDHFR-YFP | eDHFR Degrader-2 (7b) | ~10 nM | >90% | 24 hours | Patent[5] |

Note: The primary publication focuses on a derivative, compound 7c, for extensive characterization, stating it robustly degrades eDHFR-tagged proteins to >95% of maximum expression.[4] Data for compound 7b is presented in related patent filings.

Experimental Protocols

Cell Culture and Maintenance of eDHFR-tagged Cell Lines (e.g., HEK293T-eDHFR-YFP)